![molecular formula C9H17NO B6223189 3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonane CAS No. 2768327-18-8](/img/new.no-structure.jpg)
3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonane
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Overview
Description
3,3-dimethyl-7-oxa-1-azaspiro[35]nonane is a spirocyclic compound characterized by a unique structure that includes an oxetane ring fused to a nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonane typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the spirocyclic structure . The reaction conditions often require the use of solvents such as formic acid and catalysts like Oxone® to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Oxone® to form more complex structures.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Oxone® in formic acid is commonly used for oxidative cyclizations.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can lead to the formation of ring-fused benzimidazoles .
Scientific Research Applications
Overview
3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonane is a unique spirocyclic compound with numerous applications in scientific research, particularly in chemistry, biology, and medicinal fields. Its distinctive structure allows it to serve as a versatile building block for synthesizing complex molecules and exploring therapeutic potentials.
Chemistry
This compound is primarily utilized as a building block in organic synthesis. It facilitates the construction of complex molecules through various chemical reactions, including:
- Oxidation: Can be oxidized using agents like hydrogen peroxide to form corresponding oxides.
- Reduction: Reduction reactions with lithium aluminum hydride yield amines or alcohols.
- Substitution: Nucleophilic substitution can occur at nitrogen or oxygen sites, allowing for further functionalization.
Biology
This compound has been investigated for its potential as an enzyme inhibitor , particularly targeting fatty acid amide hydrolase (FAAH). By inhibiting FAAH, it may help in modulating pain and inflammation pathways by preventing the breakdown of fatty acid amides, which are important signaling molecules in the body.
Medicine
In medicinal chemistry, this compound is explored as a scaffold for drug design . Its unique structural features can be modified to develop novel therapeutic agents aimed at various diseases, including pain management and inflammatory conditions.
Industry
The compound is also being researched for its applications in the development of novel materials and as a precursor in synthesizing other chemical compounds. Its properties may lend themselves to creating advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which 3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonane exerts its effects involves its interaction with molecular targets such as enzymes. For instance, its binding to the His194 residue of NQO1 enables more efficient reduction of benzimidazolequinone substrates . This interaction is facilitated by the compound’s ability to form hydrogen bonds and its structural stability.
Comparison with Similar Compounds
Similar Compounds
2-oxa-7-azaspiro[3.5]nonane: Another spirocyclic compound with similar structural features.
2-oxa-6-azaspiro[3.3]heptane: A smaller spirocyclic compound used in similar applications.
Uniqueness
3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonane is unique due to its specific spirocyclic structure, which provides metabolic robustness and efficient binding capabilities. This makes it a valuable alternative to more common structures like morpholine in medicinal chemistry .
Properties
CAS No. |
2768327-18-8 |
---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.2 |
Purity |
95 |
Origin of Product |
United States |
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